2-(2,6-Difluorophenyl)piperazine

Description

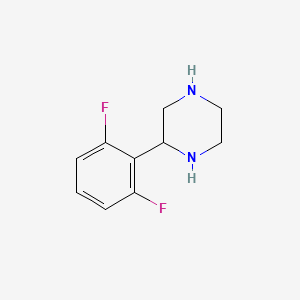

2-(2,6-Difluorophenyl)piperazine is a piperazine derivative featuring a phenyl ring substituted with fluorine atoms at the 2- and 6-positions. This structural motif is critical in medicinal chemistry due to the electron-withdrawing properties of fluorine, which enhance metabolic stability and influence receptor binding. The compound has been explored in diverse therapeutic contexts, including oncology, infectious diseases, and diagnostic imaging, owing to its versatility in structure-activity relationship (SAR) optimization .

Properties

Molecular Formula |

C10H12F2N2 |

|---|---|

Molecular Weight |

198.21 g/mol |

IUPAC Name |

2-(2,6-difluorophenyl)piperazine |

InChI |

InChI=1S/C10H12F2N2/c11-7-2-1-3-8(12)10(7)9-6-13-4-5-14-9/h1-3,9,13-14H,4-6H2 |

InChI Key |

GLLZGLHNMJHVSB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)piperazine typically involves the reaction of 2,6-difluoroaniline with piperazine. One common method is the Buchwald-Hartwig amination, where 2,6-difluoroaniline is coupled with piperazine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(2,6-Difluorophenyl)piperazine has several scientific research applications, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings and result in various physiological effects . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine Core Modifications

The piperazine ring’s size and substituents significantly impact biological activity. demonstrates that 2-(2,6-difluorophenyl)piperazine outperforms linear diamines (e.g., 2- to 6-carbon chains) and cyclohexane-1,4-diamines in activating the M2 isoform of pyruvate kinase (PKM2), a tumor-specific target. For instance:

- Piperazine (AC50 = 895 nM) vs. linear diamines (AC50 > 1 µM) : The rigid six-membered piperazine ring enhances potency by stabilizing conformations favorable for target interaction .

- 1,4-Diazepane (7-membered ring) : Slightly reduced activity compared to piperazine, suggesting optimal ring size for PKM2 activation .

Substituent Effects on the Aromatic Ring

The position and nature of halogen substituents on the phenyl ring modulate activity:

- Fluorine vs. Chlorine: In quinolone-piperazine hybrids (), 2,4-difluorophenyl derivatives (MIC = 0.5–1 µg/mL against S. aureus) exhibit superior antibacterial activity over 2,4-dichlorophenyl analogues (MIC = 2–4 µg/mL). Fluorine’s smaller size and higher electronegativity likely improve membrane penetration and target affinity .

- Ortho-Fluorine Positioning: this compound derivatives, such as [11C]DASA-23 (), show enhanced tumor visualization in PET imaging compared to non-fluorinated analogues. The 2,6-difluoro substitution may reduce steric hindrance, facilitating binding to PKM2 .

Functional Group Additions

- Sulfonyl Groups : Derivatives like 1-[(2,6-difluorophenyl)sulfonyl]-4-(2,3-dihydrobenzo[b][1,4]dioxine)sulfonylpiperazine () demonstrate improved solubility and metabolic stability, critical for in vivo applications .

- Triazole and Benzodioxane Moieties : Antifungal agents () incorporating triazole or benzodioxane groups with 2,6-difluorophenylpiperazine exhibit broader spectra than fluconazole, particularly against azole-resistant strains .

Pharmacological Profiles of Key Analogues

Key Research Findings

Oncology : this compound derivatives activate PKM2, a metabolic enzyme upregulated in tumors, with AC50 values <1 µM. This activity is 2–3-fold higher than cyclohexane-diamine analogues .

Antimicrobials: Fluorine substitution enhances antibacterial and antifungal efficacy. For example, 2,6-difluorophenylpiperazine-triazole hybrids inhibit C. albicans at MIC values 10-fold lower than non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.